molecular formula C17H17ClN2O2 B2360451 (6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone CAS No. 1436138-25-8

(6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone

Cat. No.: B2360451
CAS No.: 1436138-25-8
M. Wt: 316.79
InChI Key: XANSTMYTUVWILP-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.79. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure Analysis

One study focused on the crystal and molecular structure analysis of a related compound, showcasing its synthesis, spectroscopic characterization, and confirmation by X-ray diffraction (XRD) study. This research highlights the importance of such compounds in understanding molecular interactions and structural properties (Lakshminarayana et al., 2009).

Isomorphism and Chlorine-Methyl Exchange

Another investigation delved into isomorphous structures, demonstrating the chlorine-methyl exchange rule. This study emphasizes the compounds' structural diversity and the challenges in detecting isomorphism, particularly in the presence of disorder (Rajni Swamy et al., 2013).

Synthesis and DFT Study of Boric Acid Ester Intermediates

Further research synthesized boric acid ester intermediates, confirmed their structures via spectroscopy and X-ray diffraction, and performed a conformational analysis through density functional theory (DFT). This illustrates the compound's role in advancing synthetic methods and theoretical chemistry insights (Huang et al., 2021).

Molecular Docking and Antimicrobial Activity

Research on molecular docking and antimicrobial activity of related compounds sheds light on their potential therapeutic applications. One study synthesized and characterized a compound, followed by molecular docking with an anti-cancer target and Hirshfeld surface analysis, suggesting potential anti-cancer properties (Lakshminarayana et al., 2018).

Spectroscopic, Quantum Chemical, and Topological Analysis

Another study conducted a comprehensive spectroscopic, quantum chemical, and topological analysis of a compound, comparing experimental and theoretical vibrational study results, exploring molecular electrostatic potential, and evaluating antimicrobial activity. This research underscores the multifaceted approach to understanding the chemical properties and biological activities of such compounds (Sivakumar et al., 2021).

Microwave Assisted Synthesis and Biological Evaluation

Finally, a study on microwave-assisted synthesis and biological evaluation of pyrazoline derivatives, including docking studies, highlights the efficiency and environmental friendliness of such methods. This research points to the compounds' potential as anti-inflammatory and antibacterial agents (Ravula et al., 2016).

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-10-20(17(21)14-7-8-16(18)19-9-14)15(11-22-12)13-5-3-2-4-6-13/h2-9,12,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANSTMYTUVWILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.